molecular formula C16H14N2O5S B352395 1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1009164-76-4

1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B352395
CAS RN: 1009164-76-4
M. Wt: 346.4g/mol
InChI Key: IDHSWARUVROLOY-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide . Some of these compounds are considered promising anti-inflammatory agents in Th17-driven autoimmunological disorders .


Synthesis Analysis

The synthesis of this compound involves the use of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs . These analogs have been developed as potent TNF-α inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O5S . Its average mass is 346.358 Da and its monoisotopic mass is 346.062347 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H14N2O5S), average mass (346.358 Da), and monoisotopic mass (346.062347 Da) .

Mechanism of Action

Target of Action

The primary targets of the compound “1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid” are currently unknown. The compound is structurally similar to other indole derivatives, which have been reported to exhibit various biological activities . .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives have been reported to influence a variety of biochemical pathways, including inflammatory response and pain perception

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. The compound’s molecular weight (346358 Da ) suggests it may have suitable properties for oral absorption, as molecules under 500 Da are generally well-absorbed .

Result of Action

Based on its structural similarity to other indole derivatives, it may have anti-inflammatory and analgesic activities .

Future Directions

This compound and its derivatives are considered promising anti-inflammatory agents in Th17-driven autoimmunological disorders . Future research could focus on further optimizing these compounds for their activity and properties .

properties

IUPAC Name

1-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-15-10-4-1-3-9-13(7-6-11(17-15)14(9)10)24(22,23)18-8-2-5-12(18)16(20)21/h1,3-4,6-7,12H,2,5,8H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHSWARUVROLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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